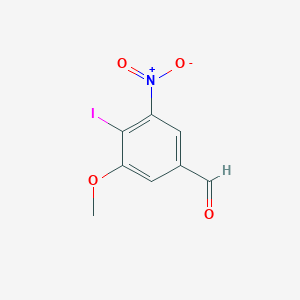

4-Iodo-3-methoxy-5-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDJASTMZNUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1I)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721132 | |

| Record name | 4-Iodo-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021493-53-7 | |

| Record name | 4-Iodo-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Iodo-3-methoxy-5-nitrobenzaldehyde" CAS number and properties

An In-Depth Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzaldehyde

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a substituted aromatic aldehyde that serves as a highly functionalized and valuable intermediate in organic synthesis. Its unique arrangement of four distinct functional groups—aldehyde, iodo, methoxy, and nitro—on a benzene ring makes it a versatile precursor for the construction of complex molecular architectures. The electron-withdrawing properties of the nitro and iodo groups significantly influence the reactivity of the aldehyde and the aromatic ring, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and potential applications, with a particular focus on its relevance to medicinal chemistry and drug development professionals. Its structural similarity to compounds like 5-nitrovanillin, a precursor to Parkinson's disease therapeutics, underscores its potential in the synthesis of novel bioactive agents.[1]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for its handling, characterization, and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1021493-53-7 | [2][3] |

| Molecular Formula | C₈H₆INO₄ | [3] |

| Molecular Weight | 307.04 g/mol | [2] |

| Physical Form | Light Yellow Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 0-5°C, in a dry, cool, and well-ventilated place | [3][4] |

| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | COC1=CC(=CC(=C1I)[O-])C=O | [2] |

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its four functional groups. The strong electron-withdrawing nature of the nitro group and, to a lesser extent, the iodo and aldehyde groups, deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Aldehyde Group (-CHO): This group is the primary site for nucleophilic addition and condensation reactions. It readily forms 2,4-DNP derivatives and can be reduced to an alcohol or oxidized to a carboxylic acid.[5] Its reactivity is heightened by the adjacent electron-withdrawing substituents.

-

Nitro Group (-NO₂): A powerful deactivating and meta-directing group in the context of electrophilic aromatic substitution. However, its primary role in this molecule is to activate the ring for nucleophilic aromatic substitution (though less common) and to serve as a functional handle for reduction to an amine, a key step in the synthesis of many pharmaceutical scaffolds.

-

Iodo Group (-I): The iodine atom is a versatile functional group. It can be substituted via nucleophilic aromatic substitution or, more significantly, participate in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Methoxy Group (-OCH₃): This electron-donating group can be cleaved under specific conditions (e.g., using strong acids or reagents like lithium hydroxide and thiophenol) to yield a hydroxyl group, a transformation often seen in the synthesis of catechol derivatives.[1][6]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

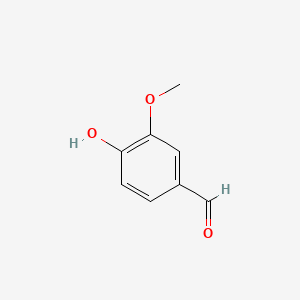

While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related analogues like 4-hydroxy-3-iodo-5-methoxybenzaldehyde and other nitrobenzaldehydes provide a strong basis for safe handling protocols.

[4][7][8][9]General Precautions:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. A[4][8]void contact with skin, eyes, and clothing. W[4][9]ash hands and any exposed skin thoroughly after handling. *[10] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield). *[4][9] Incompatibilities: Keep away from strong oxidizing agents and strong bases. *[4] Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.

[4][10]GHS Hazard Information (Inferred from Analogues):

| Hazard Class | GHS Statement | Source(s) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [7][9] |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [7][9] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [7][9] |

Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. F[4]or long-term stability, storage at 0-5°C under an inert atmosphere is recommended.

This compound stands out as a chemical intermediate with considerable untapped potential. Its high degree of functionalization provides multiple handles for synthetic chemists to build molecular complexity, making it an attractive starting point for discovery programs in pharmaceuticals, agrochemicals, and materials science. The combination of a reactive aldehyde, a versatile iodo group for cross-coupling, and a reducible nitro group within a single, well-defined scaffold ensures its continued relevance for researchers and drug development professionals aiming to construct novel and potent molecules.

References

-

4-(3-Iodopropoxy)-5-methoxy-2-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Angene Chemical. [Link]

-

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499. PubChem, National Center for Biotechnology Information. [Link]

-

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | SIELC Technologies. SIELC Technologies. [Link]

-

4-Hydroxy-3-iodo-5-nitrobenzaldehyde | C7H4INO4 | CID 1494374. PubChem, National Center for Biotechnology Information. [Link]

-

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- - Substance Details. US EPA. [Link]

-

5-Nitrovanillin. Wikipedia. [Link]

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

5-Nitrovanillin | C8H7NO5 | CID 81134. PubChem, National Center for Biotechnology Information. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. This compound | 1021493-53-7 | Benchchem [benchchem.com]

- 3. This compound | 1021493-53-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. byjus.com [byjus.com]

- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodo-3-methoxy-5-nitrobenzaldehyde

This guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and purification of 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a valuable substituted benzaldehyde derivative with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Approach

This compound is a key intermediate in the synthesis of various biologically active molecules. Its trifunctionalized aromatic core, featuring an aldehyde, a nitro group, and an iodine atom, allows for diverse chemical modifications, making it a versatile building block for combinatorial chemistry and targeted drug design.

The synthetic strategy outlined herein leverages the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds via a two-step electrophilic aromatic substitution pathway:

-

Iodination of Vanillin: Introduction of an iodine atom at the C5 position of the vanillin ring to yield 5-iodovanillin.

-

Nitration of 5-Iodovanillin: Subsequent introduction of a nitro group at the C5 position of the 5-iodovanillin intermediate, yielding the target compound.

This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring. The strongly activating hydroxyl and methoxy groups of vanillin direct the incoming electrophile (iodine) to the ortho and para positions. The position ortho to the hydroxyl group (C5) is favored for iodination. Following iodination, the subsequent nitration is directed to the remaining activated position, ortho to the hydroxyl group and meta to the deactivating aldehyde group, which corresponds to the desired C5 position relative to the original vanillin scaffold.

Synthesis of this compound

Step 1: Iodination of Vanillin to 5-Iodovanillin

The initial step involves the regioselective iodination of vanillin. Several methods exist for this transformation, with a common and effective approach utilizing sodium iodide and a mild oxidizing agent, such as sodium hypochlorite, to generate the electrophilic iodine species in situ.[1]

-

Materials:

-

Vanillin

-

Potassium Iodide (KI)

-

Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve vanillin and potassium iodide in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise to the stirred mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess iodine and sodium hypochlorite by adding a solution of sodium thiosulfate.

-

Acidify the solution with hydrochloric acid to precipitate the crude 5-iodovanillin.[1]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.[1]

-

Diagram 1: Synthetic Workflow for 5-Iodovanillin

Caption: Workflow for the synthesis and initial purification of 5-Iodovanillin.

Step 2: Nitration of 5-Iodovanillin to this compound

The second step involves the nitration of the 5-iodovanillin intermediate. This reaction must be performed under carefully controlled conditions to prevent over-nitration or side reactions. A common method for the nitration of substituted phenols is the use of nitric acid in a suitable solvent like glacial acetic acid.[2]

-

Materials:

-

5-Iodovanillin

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Deionized water

-

-

Procedure:

-

Dissolve 5-iodovanillin in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains low.

-

After the addition, continue stirring the reaction mixture at low temperature. Monitor the reaction's completion by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Collect the yellow solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude product should be dried before proceeding to purification.

-

Diagram 2: Reaction Mechanism for the Synthesis of this compound

Caption: Simplified reaction mechanism for the two-step synthesis.

Purification of this compound

The purity of the final compound is critical for its intended applications. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Column Chromatography

Column chromatography is an effective method for separating the desired product from any unreacted starting materials, isomers, or other byproducts.[3]

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Recrystallization

Recrystallization is employed as a final purification step to remove any remaining minor impurities and to obtain a crystalline solid of high purity.

-

Materials:

-

Partially purified this compound

-

Ethanol or Toluene

-

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of hot ethanol or toluene.

-

If the solution is colored, a small amount of activated carbon can be added and the solution filtered while hot to remove colored impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Table 1: Summary of Key Experimental Parameters

| Step | Reaction/Purification | Key Reagents/Solvents | Typical Conditions | Monitoring |

| 1 | Iodination | Vanillin, KI, NaOCl, Ethanol | 0°C to Room Temp. | TLC |

| 2 | Nitration | 5-Iodovanillin, HNO₃, Acetic Acid | 0-5°C | TLC |

| 3 | Chromatography | Silica gel, Hexane, Ethyl Acetate | Gradient Elution | TLC |

| 4 | Recrystallization | Ethanol or Toluene | Hot Dissolution, Slow Cooling | Visual |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR for structural elucidation.

-

FT-IR to identify characteristic functional groups (aldehyde, nitro, aromatic C-H).

-

Mass Spectrometry to confirm the molecular weight.

-

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (nitric and hydrochloric acid) are corrosive and should be handled with extreme care.

-

Sodium hypochlorite is a strong oxidizing agent.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthetic and purification protocols detailed in this guide provide a reliable and reproducible pathway to high-purity this compound. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the process for their specific needs, thereby facilitating the advancement of their research in drug discovery and development.

References

-

PierpaLab. (2025, February 16). 5-iodovanillin synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-Iodo-3-methoxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Complex Benzaldehyde Derivative

4-Iodo-3-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an aldehyde functional group alongside three distinct substituents on the benzene ring—an iodine atom, a methoxy group, and a nitro group—imparts a unique combination of reactivity and potential biological activity. The electron-withdrawing nature of the nitro group and the aldehyde, combined with the steric and electronic effects of the iodo and methoxy groups, suggests a compound with a nuanced profile of solubility and stability. Understanding these fundamental physicochemical properties is a critical first step in harnessing its potential for applications such as the development of novel therapeutics, where it has shown potential antimicrobial and anticancer properties.[1]

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility and stability of this compound. By integrating established principles of physical organic chemistry with field-proven experimental methodologies, this document serves as a practical roadmap for generating the crucial data needed to advance research and development efforts.

I. Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. For this compound, a qualitative and quantitative understanding of its solubility in a range of solvents is paramount.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational predictive tool for solubility.[2][3] The structure of this compound suggests a molecule with moderate polarity. The presence of the polar nitro and aldehyde groups is countered by the largely nonpolar benzene ring and the lipophilic iodine atom.[4] Therefore, it is anticipated to have limited solubility in water and higher solubility in organic solvents.

-

Polar Solvents: The potential for hydrogen bonding with the oxygen atoms of the nitro, methoxy, and aldehyde groups suggests some interaction with polar protic solvents like ethanol and methanol.[4] However, the large, hydrophobic benzene ring and iodine atom will likely limit aqueous solubility.[3][5]

-

Nonpolar Solvents: The aromatic ring and iodine substituent suggest that nonpolar solvents such as toluene and diethyl ether may be effective at solvating the molecule.[4]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.[4]

Experimental Determination of Solubility

A systematic experimental approach is necessary to move beyond theoretical predictions and obtain quantitative solubility data. The following protocol outlines a robust method for determining the solubility of this compound in a variety of relevant solvents.

Experimental Protocol: Quantitative Solubility Determination using the Shake-Flask Method

This protocol is adapted from established methodologies for determining the solubility of organic compounds.[5][6]

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled incubator on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

-

UV-Vis: Determine the absorbance at the wavelength of maximum absorption (λmax) and use the calibration curve generated from the standard solutions to determine the concentration.

-

HPLC: Use a validated HPLC method to determine the concentration of the compound in the saturated solution by comparing the peak area to that of the standards.

-

-

Perform the analysis in triplicate for each solvent.

-

-

Data Analysis and Reporting:

-

Calculate the average solubility and standard deviation for each solvent.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Anticipated Solubility Profile

Based on the structural features, the following trend in solubility is hypothesized:

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Value (mg/mL) |

| Polar Protic | Water | Very Low | To be determined |

| Ethanol | Moderate | To be determined | |

| Methanol | Moderate | To be determined | |

| Polar Aprotic | DMSO | High | To be determined |

| DMF | High | To be determined | |

| Acetone | Moderate to High | To be determined | |

| Nonpolar | Dichloromethane | Moderate | To be determined |

| Toluene | Low to Moderate | To be determined | |

| Hexane | Very Low | To be determined |

II. Stability Assessment: Ensuring Integrity Under Stress

The stability of a compound is a critical determinant of its shelf-life, formulation feasibility, and ultimately, its safety and efficacy. The presence of the nitro group, in particular, suggests that this compound may be susceptible to degradation under certain conditions.[7][8][9] A comprehensive stability study should investigate the impact of temperature, humidity, light, and pH.

Potential Degradation Pathways

Several functional groups in this compound could be involved in degradation:

-

Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (autoxidation).[10]

-

Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway but can also occur chemically under certain reducing conditions.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation pathways.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

Forced Degradation Studies: A Proactive Approach

Forced degradation (stress testing) is an essential component of a stability program. It involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation and elucidate potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, purified water, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution and maintain at room temperature or heat gently for a defined period.

-

Neutral Hydrolysis: Use purified water and heat as in the acid hydrolysis condition.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.[11]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

-

A control sample (unstressed) should be analyzed concurrently.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the primary degradation pathways.

-

Visualizing the Workflow: A Logical Approach to Characterization

The following diagram illustrates a structured workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion: A Foundation for Future Development

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][12]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link][7]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link][8]

-

Ribeiro, A. C. F., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(23), 7800. [Link][5]

-

Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link][6]

-

Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link][9]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link][13]

-

SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][4]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link][14]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][2]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link][15]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link][16]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link][17]

-

ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. Retrieved from [Link][18]

Sources

- 1. This compound | 1021493-53-7 | Benchchem [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 11. soapmakersjournal.com [soapmakersjournal.com]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

- 14. ncert.nic.in [ncert.nic.in]

- 15. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nitro compound - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-3-methoxy-5-nitrobenzaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodo-3-methoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of this compound

This compound, with a molecular formula of C₈H₆INO₄ and a molecular weight of 307.04 g/mol , is a multi-substituted benzaldehyde derivative.[1] Its structure is characterized by an aldehyde functional group, a methoxy group, a nitro group, and an iodine atom attached to the benzene ring. This unique combination of electron-withdrawing (nitro and iodo) and electron-donating (methoxy) groups results in a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons. The electron-withdrawing nature of the nitro, iodo, and aldehyde groups will cause the aromatic protons to be significantly deshielded, appearing downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H |

| Aromatic (H-2, H-6) | 8.2 - 8.5 | Doublet (d) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

Causality of Chemical Shifts:

-

Aldehyde Proton (s, ~10.0 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, resulting in a characteristic downfield singlet.[2]

-

Aromatic Protons (d, 8.2 - 8.5 ppm): The two aromatic protons are situated between strong electron-withdrawing groups (nitro and iodo). This environment leads to a significant downfield shift. They are expected to appear as doublets due to coupling with each other.

-

Methoxy Protons (s, ~3.9 ppm): The protons of the methoxy group are shielded compared to the aromatic protons and appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 192 - 195 |

| Aromatic (C-NO₂) | 148 - 152 |

| Aromatic (C-I) | 138 - 142 |

| Aromatic (C-OCH₃) | 155 - 160 |

| Aromatic (C-H) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Interpretation of Carbon Chemical Shifts:

-

Aldehyde Carbonyl (192 - 195 ppm): The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes.[3][4]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons attached to the electronegative nitro and iodo groups are shifted downfield. The carbon attached to the electron-donating methoxy group will also be influenced.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly alter chemical shifts.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

-

Diagram of Spectroscopic Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and nitro functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2850 - 2750 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C=O Stretch | 1720 - 1700 | Strong |

| Nitro N=O Asymmetric Stretch | ~1520 | Strong |

| Nitro N=O Symmetric Stretch | ~1350 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch (Methoxy) | 1275 - 1200 | Strong |

| C-I Stretch | 600 - 500 | Medium |

Interpretation of IR Absorption Bands:

-

Aldehyde Stretches: The presence of a strong C=O stretching band around 1700-1720 cm⁻¹ and a medium C-H stretching band around 2750-2850 cm⁻¹ are highly indicative of an aldehyde.[5][6] The conjugation with the aromatic ring typically lowers the C=O stretching frequency.[5][6]

-

Nitro Group Stretches: The strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[3]

-

Aromatic and Other Stretches: The spectrum will also show absorptions for aromatic C-H and C=C stretching, as well as C-O stretching from the methoxy group.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known correlation charts and spectral databases to confirm the presence of the expected functional groups.

-

Diagram of Key IR Absorptions:

Caption: Key Functional Group Correlations in the IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (MW = 307.04 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 307. The fragmentation pattern will be influenced by the presence of the various functional groups.

Predicted Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46. This would result in a fragment ion at m/z 261.

-

Loss of CHO: The loss of the formyl radical (•CHO) with a mass of 29 from the molecular ion would lead to a fragment at m/z 278.

-

Loss of I: Cleavage of the C-I bond would result in the loss of an iodine radical (•I), with a mass of 127, giving a fragment at m/z 180.

-

Loss of CH₃: The methoxy group can lose a methyl radical (•CH₃), mass 15, to give a fragment at m/z 292.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

-

Diagram of Predicted MS Fragmentation:

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed theoretical framework for understanding and predicting its NMR, IR, and MS spectra. The distinct electronic nature of the substituents on the benzaldehyde core gives rise to a unique and interpretable set of spectroscopic data. By following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently identify and characterize this important chemical compound.

References

-

Patterson-Elenbaum, M. B., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

-

Patterson-Elenbaum, M. B., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Nowik, W., et al. (2009). Prediction of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes by QSPR and DFT. Journal of Chemical Information and Modeling, 49(9), 2093-2104. [Link]

-

McMurry, J. (2018). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy. [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]

Sources

- 1. This compound | 1021493-53-7 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

"4-Iodo-3-methoxy-5-nitrobenzaldehyde" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Profile of 4-Iodo-3-methoxy-5-nitrobenzaldehyde

This guide provides a comprehensive safety, handling, and emergency-response framework for this compound (CAS No. 1021493-53-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, field-proven perspective on risk mitigation. The protocols and insights herein are synthesized from established safety data for structurally analogous compounds, ensuring a robust and scientifically grounded approach to laboratory safety.

Introduction: A Molecule of Interest

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its unique constellation of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, a methoxy group, and a bulky iodine atom—makes it a versatile intermediate for constructing more complex molecular architectures.[1] These same features, however, dictate its reactivity and toxicological profile, necessitating a thorough understanding for safe handling. This guide serves as the foundational reference for its use in a research and development setting.

Physicochemical and Identifier Data

A precise understanding of a compound's physical properties is the first step in a comprehensive risk assessment. The data below has been consolidated for easy reference.

| Property | Value | Source |

| CAS Number | 1021493-53-7 | [1] |

| Molecular Formula | C₈H₆INO₄ | [1] |

| Molecular Weight | 307.04 g/mol | [1] |

| Appearance | Likely a yellow or light-yellow crystalline solid (inferred from analogs) | [2][3] |

| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [1] |

Hazard Identification and Safety Profile

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing the known risks of structurally similar compounds, such as 5-Iodovanillin and various nitrobenzaldehydes.[2][3][4][5] The presence of an aldehyde, a nitro group, and an iodo-substituted phenol ether framework informs the following GHS classification.

Signal Word: Warning

GHS Hazard Pictograms:

GHS Hazard Statements:

Consolidated Precautionary Statements:

| Type | Code | Statement | Rationale & Causality |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] | The compound is a solid powder that can be easily aerosolized. Inhalation may lead to respiratory tract irritation as indicated by the H335 classification. |

| P264 | Wash skin thoroughly after handling.[4] | Direct skin contact is likely to cause irritation (H315). Thorough washing minimizes contact time and prevents absorption. | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | This engineering control is critical to minimize the concentration of airborne particles and prevent respiratory exposure. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | A fundamental requirement to create a physical barrier against skin and eye contact, preventing irritation (H315, H319) and potential sensitization (H317). | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] | Immediate and copious rinsing is the primary method to decontaminate the skin and mitigate irritation. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] | Moves the individual from the exposure source and ensures an open airway, addressing respiratory irritation. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] | Crucial for flushing the irritant from the eyes to prevent serious damage. Rinsing for at least 15 minutes is the standard protocol.[2][5] | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[6] | This indicates a more severe reaction or potential sensitization, requiring professional medical evaluation. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] | Prevents re-exposure from contaminated apparel. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] | Protects the compound from moisture and atmospheric contaminants while preventing the escape of dust into the laboratory environment. |

| P405 | Store locked up.[2][4] | Standard practice for chemicals with notable hazards to restrict access to authorized personnel only. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][6] | Ensures that the chemical waste is managed in accordance with local, regional, and national environmental regulations. |

Risk Assessment and Mitigation Workflow

A proactive approach to safety is non-negotiable. The following workflow illustrates a self-validating system for handling this compound, ensuring that hazards are identified, controls are implemented, and procedures are in place for any contingency.

Caption: Risk assessment and mitigation workflow for handling this compound.

First-Aid and Emergency Procedures

Immediate and appropriate action during an exposure event is critical. The following protocols are based on established measures for similar chemical classes.[2][5][7]

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[2][4] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[4] 3. Seek immediate medical attention.[5] |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[2] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] 3. If skin irritation or a rash develops, seek medical attention.[2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention, preferably from an ophthalmologist.[6] |

| Ingestion | 1. Do NOT induce vomiting.[2] 2. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][7] 3. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Specific Hazards: Thermal decomposition can be hazardous. Expect the release of toxic and irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI).[2][8]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[2][5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by using the prescribed PPE.[5][7]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[5][7]

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation.[2] Place the material into a suitable, closed, and labeled container for disposal.[2][5] Clean the spill area thoroughly.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary barriers to exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| Control | Specifications and Justification |

| Engineering Controls | Chemical Fume Hood: All manipulations of the solid compound that could generate dust must be performed in a properly functioning chemical fume hood. This is the primary defense against respiratory exposure (H335). Eyewash Stations/Safety Showers: Must be readily accessible and tested regularly.[2] |

| Eye/Face Protection | Safety Goggles: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] This is mandatory to prevent serious eye irritation (H319). Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[5] |

| Skin Protection | Gloves: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves after use. Lab Coat/Protective Clothing: Wear a lab coat to prevent skin contact. For larger quantities, a chemical-resistant apron or suit may be necessary.[2][9] |

| Respiratory Protection | Under Normal Conditions: A fume hood should provide adequate protection. In Case of Control Failure/High Concentration: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter (type P95/P100 US or P1/P2/P3 EU).[5] |

Stability and Reactivity

Understanding a compound's reactivity is key to safe storage and handling, preventing unintentional and hazardous reactions.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions (room temperature, protected from light).[6] However, related compounds are noted to be sensitive to air and light.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][9] Aldehydes can undergo vigorous reactions with these substances.

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen iodide (HI).[2][8]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[2][8]

Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[2][8] However, based on its hazard classification derived from analogs, it is presumed to be a skin, eye, and respiratory irritant, and a potential skin sensitizer.[2][7] Aromatic nitro compounds, as a class, can sometimes be associated with systemic effects like methaemoglobinaemia, though specific data for this compound is unavailable.

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

-

Ecological Profile: Specific data on persistence, degradability, bioaccumulation, and mobility in soil are not available for this compound.[4] As a general precaution, release into the environment should be avoided.[7]

References

-

Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde . Angene Chemical. Available at: [Link]

-

4-Hydroxy-3-iodo-5-nitrobenzaldehyde PubChem Entry . PubChem. Available at: [Link]

-

4–NITROBENZALDEHYDE AR MSDS . Loba Chemie. Available at: [Link]

Sources

- 1. This compound | 1021493-53-7 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

"4-Iodo-3-methoxy-5-nitrobenzaldehyde" commercial suppliers and pricing

An In-Depth Technical Guide to Sourcing 4-Iodo-3-methoxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

This compound is a highly functionalized aromatic aldehyde that serves as a critical starting material and intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a reactive iodo group—makes it a versatile scaffold for constructing complex molecular architectures. For researchers in medicinal chemistry, this compound is of particular interest for its potential in developing novel antimicrobial and anticancer agents. The strategic placement of the iodo-substituent allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities to probe structure-activity relationships.

This guide provides a comprehensive overview of the commercial landscape for this compound, offering a detailed analysis of suppliers, pricing, and essential procurement protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed purchasing decisions and handle this valuable reagent with confidence and safety.

Compound Profile: Key Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its successful application in research and development. Below is a summary of the key identifiers and characteristics of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1021493-53-7 |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N |

Note: The molecular formula and weight may be cited with slight variations in different sources. The values presented here are based on the most commonly cited data.

Commercial Suppliers and Product Specifications

The availability and purity of starting materials are paramount to the success of any synthetic endeavor. The following table provides a comparative overview of commercial suppliers for this compound. It is important to note that this is a specialized chemical, and as such, is primarily available from suppliers focused on research and development quantities.

| Supplier | Product Name | Purity/Grade | Available Quantities | CAS Number | Notes |

| Benchchem | This compound | Not specified | Inquiry required | 1021493-53-7 | For research use only. Not for human or veterinary use. |

| Amadis Chemical | This compound | Not specified | Inquiry required | Not specified | A manufacturer and service provider of building blocks and key intermediates. |

| Alfa Chemistry | 3-iodo-4-methoxy-benzaldehyde | ≥97% (HPLC) or Highly Purified | 1g, 2g, 5g, 10g, 25g | 2314-37-6 | ISO 9001:2015 Certified. Note the different CAS number and compound name. |

| US Biological Life Sciences | 3-Iodo-4-methoxy-benzaldehyde | ≥97% (HPLC) or Reagent Grade | 1g, 5 |

A Comprehensive Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Iodo-3-methoxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique arrangement of an aldehyde, an iodine atom, a methoxy group, and a nitro group on the benzene ring provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the reactivity of the iodo substituent, makes this compound a versatile precursor for the synthesis of novel therapeutic agents, with potential applications in the development of antimicrobial and anticancer drugs.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, supported by detailed experimental protocols and insights into its chemical behavior.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1021493-53-7 | [1] |

| Molecular Formula | C₈H₆INO₄ | [2] |

| Molecular Weight | 307.04 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Inferred from related compounds |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.1 ppm), the two aromatic protons as singlets or doublets (in the range of 7.5-8.5 ppm), and a singlet for the methoxy group protons (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the iodine atom would show a characteristic upfield shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde (around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹, respectively), and C-O stretching of the methoxy group.

Synthesis of this compound: A Proposed Route

A validated, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles and published procedures for structurally related molecules, a plausible and efficient synthetic pathway can be designed starting from the readily available precursor, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[3] This proposed synthesis involves a key iodination step.

Proposed Synthetic Pathway: Iodination of 5-Nitrovanillin

The synthesis of this compound can be logically achieved through the electrophilic iodination of 5-nitrovanillin. The hydroxyl group in 5-nitrovanillin is a strong activating group and directs the incoming electrophile to the ortho position, which is vacant.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the iodination of vanillin and other activated aromatic compounds.[4][5] Optimization may be required to achieve the best results.

Materials:

-

5-Nitrovanillin (1 equivalent)

-

Sodium Iodide (NaI) (1.1 equivalents)

-

Sodium Hypochlorite (NaOCl, commercial bleach solution, ~5-6%) (1.2 equivalents)

-

Ethanol

-

Hydrochloric Acid (HCl), dilute solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitrovanillin in a suitable amount of ethanol.

-

Addition of Iodide: To the stirred solution, add sodium iodide and stir until it is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Oxidative Iodination: Slowly add the sodium hypochlorite solution dropwise to the cooled reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C. The color of the reaction mixture may change.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium thiosulfate until the yellow color of iodine disappears.

-

Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid to a pH of ~2. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Key Applications in Organic Synthesis

The strategic placement of functional groups in this compound makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. The aldehyde group can undergo various transformations such as oxidations, reductions, and condensations, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction allows for the formation of a new carbon-carbon bond by coupling the benzaldehyde core with a variety of boronic acids or their derivatives, opening up avenues for the synthesis of biaryl compounds and other complex architectures.

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Suzuki-Miyaura Coupling Protocol (General)

The following is a general procedure for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound.[6]

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: In a Schlenk flask or a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere. Microwave irradiation can also be employed to accelerate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Future Perspectives and Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. The presence of multiple reactive sites allows for a diverse range of chemical modifications, enabling the construction of complex molecular scaffolds. While detailed synthetic protocols and specific applications are still emerging in the literature, the foundational principles of organic chemistry provide a clear roadmap for its utilization. Further research into the synthesis and reactivity of this compound is likely to uncover new and exciting applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this promising intermediate.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]

-

AA Blocks. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. [Link]

-

National Center for Biotechnology Information. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]

-

PrepChem. Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde (Compound 113, FIG. 3). [Link]

-

Wikipedia. 5-Nitrovanillin. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Scribd. Iodination of Vanillin in EAS. [Link]

-

Green Chemistry Teaching and Learning Community. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

-

SpectraBase. benzaldehyde, 3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]- - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]

-

ResearchGate. (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

- Google Patents. CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.

-

PubChem. 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. [Link]

- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Myers' Group. The Suzuki Reaction. [Link]

-

Royal Society of Chemistry. Supporting Information For. [Link]

-

ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. [Link]

-

Jurnal Kimia Valensi. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

Sources

Chemical structure and IUPAC name of "4-Iodo-3-methoxy-5-nitrobenzaldehyde"

An In-depth Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzaldehyde

Introduction

This compound is a highly functionalized aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an aldehyde, a methoxy group, an iodine atom, and a nitro group, makes it a versatile building block for the synthesis of more complex molecular architectures. The interplay of these functional groups—an electron-donating methoxy group, and electron-withdrawing nitro and aldehyde groups—creates a unique electronic environment that governs its reactivity and utility. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers and professionals in the chemical sciences. The compound is identified by the CAS Number 1021493-53-7[1].

Chemical Structure and IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . The nomenclature is derived by identifying benzaldehyde as the parent structure, with the carbon atom of the aldehyde group designated as position 1. The substituents are then numbered accordingly around the aromatic ring.

The key structural features include:

-

A benzaldehyde core.

-

An iodo group at position 4.

-

A methoxy group at position 3.

-

A nitro group at position 5.

Caption: IUPAC numbering of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1021493-53-7 | [1] |

| Molecular Formula | C₈H₆INO₄ | |

| Molecular Weight | 307.04 g/mol | [1] |

| Appearance | Light Yellow Solid | |

| Purity | ≥97% | |

| InChI Key | WVDDJASTMZNUNH-UHFFFAOYSA-N | [1] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | [1] |

| Storage | Store at 0-5°C |

Spectroscopic Profile (Predicted)

While a dedicated spectrum for this specific compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from close structural analogs[2][3].

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at C2 and C6.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.9-4.1 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): Expected in the range of δ 188-192 ppm.

-

Aromatic Carbons: Six distinct signals are expected, with carbons attached to iodine (C4) and the nitro group (C5) showing characteristic shifts. The C-I signal would be at a lower field (δ ~90-100 ppm), while C-NO₂ would be significantly downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm is anticipated.

-

-

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands are expected, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).

-

C-O Stretch (Methoxy): A characteristic band around 1250-1280 cm⁻¹.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of this compound can be achieved via a two-step electrophilic substitution sequence starting from 3-methoxybenzaldehyde.

Step-by-Step Protocol

Step 1: Nitration of 3-Methoxybenzaldehyde to 3-Methoxy-5-nitrobenzaldehyde

-

Rationale: The methoxy group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C5 position. This convergence of directing effects leads to high regioselectivity for the desired product.

-

Procedure:

-